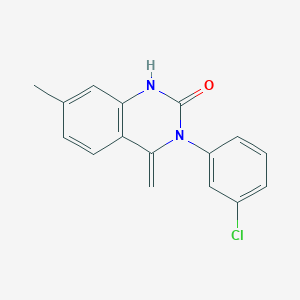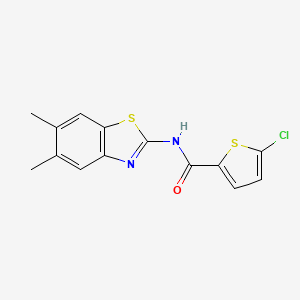![molecular formula C16H12Cl2N2O2 B5711349 3-[2-(2,6-dichlorophenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5711349.png)
3-[2-(2,6-dichlorophenoxy)ethyl]-4(3H)-quinazolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-(2,6-dichlorophenoxy)ethyl]-4(3H)-quinazolinone, also known as DCQ, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of quinazolinone derivatives and has been shown to exhibit a range of biological activities.
Mecanismo De Acción
The exact mechanism of action of 3-[2-(2,6-dichlorophenoxy)ethyl]-4(3H)-quinazolinone is not fully understood, but it is thought to act by inhibiting the activity of various enzymes and receptors. 3-[2-(2,6-dichlorophenoxy)ethyl]-4(3H)-quinazolinone has been shown to inhibit the activity of protein kinase C, which is involved in cell proliferation and survival. 3-[2-(2,6-dichlorophenoxy)ethyl]-4(3H)-quinazolinone has also been shown to inhibit the activity of phosphodiesterase, which is involved in the breakdown of cyclic AMP. Additionally, 3-[2-(2,6-dichlorophenoxy)ethyl]-4(3H)-quinazolinone has been shown to modulate the activity of adenosine receptors, which are involved in the regulation of various physiological processes.
Biochemical and Physiological Effects:
3-[2-(2,6-dichlorophenoxy)ethyl]-4(3H)-quinazolinone has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of human cancer cells and induce apoptosis. 3-[2-(2,6-dichlorophenoxy)ethyl]-4(3H)-quinazolinone has also been shown to exhibit anti-inflammatory effects by inhibiting the expression of pro-inflammatory cytokines. Additionally, 3-[2-(2,6-dichlorophenoxy)ethyl]-4(3H)-quinazolinone has been shown to modulate the activity of various enzymes and receptors, which may contribute to its biological effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-[2-(2,6-dichlorophenoxy)ethyl]-4(3H)-quinazolinone has several advantages for lab experiments, including its ability to inhibit the growth of human cancer cells and induce apoptosis. Additionally, 3-[2-(2,6-dichlorophenoxy)ethyl]-4(3H)-quinazolinone has been shown to exhibit anti-inflammatory effects, which may be useful in the study of various inflammatory diseases. However, 3-[2-(2,6-dichlorophenoxy)ethyl]-4(3H)-quinazolinone also has several limitations for lab experiments, including its potential toxicity and limited solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for research on 3-[2-(2,6-dichlorophenoxy)ethyl]-4(3H)-quinazolinone. One area of research could focus on the development of more efficient synthesis methods for 3-[2-(2,6-dichlorophenoxy)ethyl]-4(3H)-quinazolinone. Another area of research could focus on the identification of the exact mechanism of action of 3-[2-(2,6-dichlorophenoxy)ethyl]-4(3H)-quinazolinone. Additionally, future research could focus on the development of 3-[2-(2,6-dichlorophenoxy)ethyl]-4(3H)-quinazolinone analogs with improved biological activity and reduced toxicity. Finally, future research could focus on the potential applications of 3-[2-(2,6-dichlorophenoxy)ethyl]-4(3H)-quinazolinone in the treatment of various diseases, including cancer and inflammatory diseases.
Conclusion:
In conclusion, 3-[2-(2,6-dichlorophenoxy)ethyl]-4(3H)-quinazolinone is a synthetic compound that has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-tumor effects. 3-[2-(2,6-dichlorophenoxy)ethyl]-4(3H)-quinazolinone has also been shown to modulate the activity of various enzymes and receptors, which may contribute to its biological effects. While 3-[2-(2,6-dichlorophenoxy)ethyl]-4(3H)-quinazolinone has several advantages for lab experiments, it also has several limitations, including its potential toxicity and limited solubility in aqueous solutions. There are several future directions for research on 3-[2-(2,6-dichlorophenoxy)ethyl]-4(3H)-quinazolinone, including the development of more efficient synthesis methods and the identification of the exact mechanism of action.
Métodos De Síntesis
3-[2-(2,6-dichlorophenoxy)ethyl]-4(3H)-quinazolinone can be synthesized using a variety of methods, including the reaction of 2,6-dichlorophenol with ethylene oxide to form 2-(2,6-dichlorophenoxy)ethanol, which is then reacted with 2-aminobenzamide to form 3-[2-(2,6-dichlorophenoxy)ethyl]-4(3H)-quinazolinone. Alternatively, 3-[2-(2,6-dichlorophenoxy)ethyl]-4(3H)-quinazolinone can be synthesized via the reaction of 2-(2,6-dichlorophenoxy)ethylamine with anthranilic acid in the presence of acetic anhydride.
Aplicaciones Científicas De Investigación
3-[2-(2,6-dichlorophenoxy)ethyl]-4(3H)-quinazolinone has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-tumor effects. 3-[2-(2,6-dichlorophenoxy)ethyl]-4(3H)-quinazolinone has also been shown to inhibit the growth of human cancer cells and induce apoptosis. Additionally, 3-[2-(2,6-dichlorophenoxy)ethyl]-4(3H)-quinazolinone has been shown to modulate the activity of various enzymes and receptors, including protein kinase C, phosphodiesterase, and adenosine receptors.
Propiedades
IUPAC Name |
3-[2-(2,6-dichlorophenoxy)ethyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2O2/c17-12-5-3-6-13(18)15(12)22-9-8-20-10-19-14-7-2-1-4-11(14)16(20)21/h1-7,10H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAXRPXJWUASZFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCOC3=C(C=CC=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(2,6-dichlorophenoxy)ethyl]-4(3H)-quinazolinone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 3-[(2-methoxybenzoyl)amino]-4-methylbenzoate](/img/structure/B5711269.png)


![ethyl 2-cyano-3-{4-[(4-methyl-2-oxido-1,2,5-oxadiazol-3-yl)methoxy]phenyl}acrylate](/img/structure/B5711295.png)
![2-[4-(3,4-dimethoxybenzyl)-1-piperazinyl]ethanol](/img/structure/B5711306.png)
![1-[(2,4-dichloro-5-methoxyphenyl)sulfonyl]piperidine](/img/structure/B5711331.png)

![3-{[4-(3-methylbutoxy)benzyl]thio}-5-propyl-4H-1,2,4-triazol-4-amine](/img/structure/B5711340.png)
![N'-[(3-methoxybenzoyl)oxy]-4-methylbenzenecarboximidamide](/img/structure/B5711351.png)
![methyl 3-{[(4-chlorophenyl)acetyl]amino}benzoate](/img/structure/B5711357.png)
![2-hydroxy-N'-({3-methyl-5-[(4-methylphenyl)thio]-1-phenyl-1H-pyrazol-4-yl}methylene)benzohydrazide](/img/structure/B5711360.png)


![(1-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}cyclopentyl)acetic acid](/img/structure/B5711375.png)